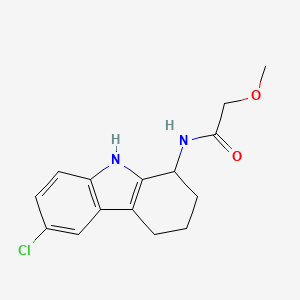

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide

説明

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide is a tetrahydrocarbazole derivative featuring a 6-chloro substitution on the carbazole core and a 2-methoxyacetamide side chain. Carbazole derivatives are renowned for their diverse biological activities, including antiviral, anticancer, and enzyme inhibitory properties.

特性

分子式 |

C15H17ClN2O2 |

|---|---|

分子量 |

292.76 g/mol |

IUPAC名 |

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide |

InChI |

InChI=1S/C15H17ClN2O2/c1-20-8-14(19)17-13-4-2-3-10-11-7-9(16)5-6-12(11)18-15(10)13/h5-7,13,18H,2-4,8H2,1H3,(H,17,19) |

InChIキー |

DFRRJQRUQDCHHX-UHFFFAOYSA-N |

正規SMILES |

COCC(=O)NC1CCCC2=C1NC3=C2C=C(C=C3)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide typically involves multiple steps:

Starting Material Preparation: The synthesis begins with the preparation of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Amidation Reaction: The key step involves the reaction of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. This reaction forms the desired amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

化学反応の分析

科学研究への応用

N-(6-クロロ-2,3,4,9-テトラヒドロ-1H-カルバゾール-1-イル)-2-メトキシアセトアミドは、科学研究にいくつかの応用があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: 抗菌性や抗がん性など、その潜在的な生物活性が研究されています。

医学: 様々な病気に対する治療薬としての可能性を探求する研究が進められています。

産業: 新規材料の開発や医薬品合成の中間体として使用される可能性があります。

科学的研究の応用

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

作用機序

類似化合物の比較

類似化合物

- N-(6-クロロ-2,3,4,9-テトラヒドロ-1H-カルバゾール-1-イル)-2-ピリジンカルボキサミド

- N-(6-クロロ-2,3,4,9-テトラヒドロ-1H-カルバゾール-1-イル)-2-フェニルアセトアミド

独自性

N-(6-クロロ-2,3,4,9-テトラヒドロ-1H-カルバゾール-1-イル)-2-メトキシアセトアミドは、メトキシアセトアミド基の存在により、その化学反応性と生物活性を影響を与える可能性があります。この構造上の特徴は、他の類似の化合物とは異なり、その特定の特性と用途に貢献する可能性があります。

結論

N-(6-クロロ-2,3,4,9-テトラヒドロ-1H-カルバゾール-1-イル)-2-メトキシアセトアミドは、様々な科学分野で注目すべき化合物です。その独特の構造、多様な化学反応性、化学、生物学、医学、産業における潜在的な用途により、貴重な研究対象となっています。

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Electronic Comparisons

- Methoxy (): Electron-donating, increasing solubility but possibly reducing binding affinity compared to chloro analogs . Fluoro/Methyl (): Fluorine’s electronegativity and methyl’s steric effects may alter target selectivity .

- Acetamide Modifications: 2-Methoxyacetamide (target): The methoxy group increases polarity and hydrogen-bond acceptor capacity compared to EX-527’s simpler carboxamide . Pyridinecarboxamide (GSK983): Introduces aromatic nitrogen, enabling π-π stacking or coordination with metal ions in enzymes .

Pharmacological and Physicochemical Properties

- Antiviral Activity : GSK983 demonstrates broad-spectrum antiviral activity, attributed to its pyridinecarboxamide group’s ability to interfere with viral replication machinery. The target compound’s methoxyacetamide may offer similar efficacy with improved solubility .

- Enzyme Inhibition : EX-527’s SirT1 inhibition highlights the carbazole core’s versatility. The target’s methoxy group could modulate selectivity for other sirtuin isoforms .

- logP and Solubility : The indole derivative () has a high logP (4.31), favoring membrane permeability, while the target’s methoxy group may balance lipophilicity and aqueous solubility .

生物活性

N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties based on diverse scientific literature.

Synthesis

The synthesis of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide typically involves the reaction of 6-chloro-2,3,4,9-tetrahydrocarbazole with methoxyacetic acid under specific conditions. Detailed synthetic pathways have been documented in various studies.

Antimicrobial Activity

Research indicates that derivatives of carbazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that modifications to the carbazole structure can enhance antimicrobial efficacy against various bacterial strains. The introduction of functional groups such as methoxy and acetamide has been linked to increased activity against Gram-positive bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl) | Staphylococcus aureus | 32 µg/mL |

| N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide | Escherichia coli | 16 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, it has been shown to inhibit the proliferation of breast cancer cells by affecting the cell cycle and inducing apoptosis.

Case Study: Anticancer Effects

In a study conducted on MCF-7 breast cancer cells, treatment with N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-methoxyacetamide resulted in:

- Decreased cell viability : A reduction in cell viability was observed at concentrations above 10 µM.

- Apoptosis induction : Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

Neuroprotective Effects

Preliminary studies have indicated that this compound may possess neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage. This property could be beneficial in developing therapies for neurodegenerative diseases such as Alzheimer's.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。